2-[(Z)-1-(2-PYRIDYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE
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Overview
Description
2-[(Z)-1-(2-PYRIDYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE: is a heterocyclic compound that features a unique fusion of pyridine, thiazole, and benzimidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-1-(2-PYRIDYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves the condensation of 2-pyridinecarboxaldehyde with 2-aminobenzimidazole in the presence of a thiazole-forming reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or thionyl chloride; reactions are often conducted under reflux.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated pyridine or thiazole rings.
Substitution: Formation of halogenated derivatives at the pyridine ring.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique electronic and optical properties.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.
Medicine
The compound is explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a valuable lead compound in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique structural features contribute to the enhancement of material properties such as thermal stability and conductivity.
Mechanism of Action
The mechanism by which 2-[(Z)-1-(2-PYRIDYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity. This inhibition can disrupt disease pathways, leading to therapeutic effects. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(pyridin-2-ylmethylidene)-[1,3]thiazolo[3,2-a]benzimidazol-2-one
- (2Z)-2-(pyridin-2-ylmethylidene)-[1,3]thiazolo[3,2-a]benzimidazol-3-one
Uniqueness
Compared to similar compounds, 2-[(Z)-1-(2-PYRIDYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE exhibits unique electronic properties due to the position of the carbonyl group. This positioning influences its reactivity and interaction with molecular targets, making it distinct in its applications and effectiveness.
Properties
Molecular Formula |
C15H9N3OS |
---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
(2Z)-2-(pyridin-2-ylmethylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C15H9N3OS/c19-14-13(9-10-5-3-4-8-16-10)20-15-17-11-6-1-2-7-12(11)18(14)15/h1-9H/b13-9- |
InChI Key |
WCIVOCKEAKOYBX-LCYFTJDESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC=CC=N4)/S3 |
SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=CC=N4)S3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=CC=N4)S3 |
Origin of Product |
United States |
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